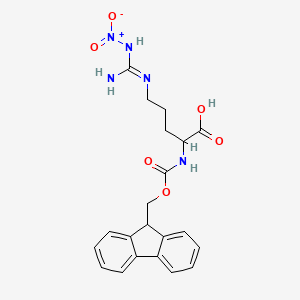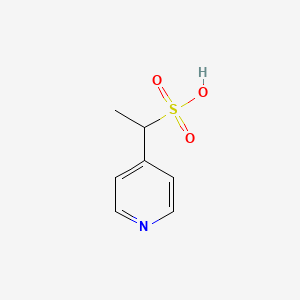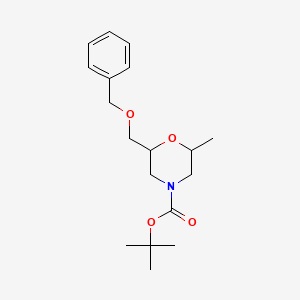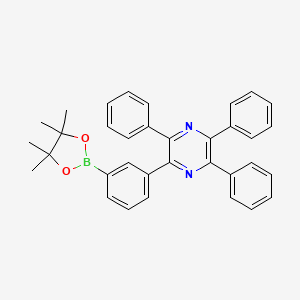
Fmoc-Arg(NO)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(NO)-OH, also known as fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide, is a derivative of arginine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a popular protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide typically involves the protection of the amino group of arginine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions, including the activation of the carboxyl group of arginine and the subsequent coupling with the fluorenylmethyloxycarbonyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide is carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The fluorenylmethyloxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed by treatment with secondary amines such as piperidine .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide undergoes various chemical reactions, including:
Deprotection: The removal of the fluorenylmethyloxycarbonyl group using secondary amines like piperidine.
Coupling: The formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: The separation of the peptide from the solid support using trifluoroacetic acid.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the fluorenylmethyloxycarbonyl group.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide are frequently used as coupling reagents.
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the solid support.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences and the by-products of the deprotection and cleavage reactions.
Wissenschaftliche Forschungsanwendungen
Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide has numerous applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.
Drug Delivery: Peptides synthesized using this compound can be used as drug delivery agents.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide involves the protection of the amino group of arginine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the stepwise addition of amino acids to the growing peptide chain. The fluorenylmethyloxycarbonyl group is removed at the end of the synthesis process, yielding the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Arg(NO)-OH: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis. It is similar to fluorenylmethyloxycarbonyl but is removed under different conditions.
Cbz-Arg(NO)-OH: Cbz (carbobenzyloxy) is another protecting group used in peptide synthesis. It is also similar to fluorenylmethyloxycarbonyl but has different chemical properties.
Uniqueness
Fluorenylmethyloxycarbonyl-arginine (nitric oxide)-hydroxide is unique due to its ability to form stable peptide bonds and its compatibility with automated peptide synthesizers. The fluorenylmethyloxycarbonyl group provides a high degree of protection to the amino group, allowing for the efficient synthesis of complex peptides .
Eigenschaften
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)



![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)





![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
